
(R)-N,1-dimethylpiperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N,1-dimethylpiperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,1-dimethylpiperidin-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which is a six-membered ring containing one nitrogen atom.
Methylation: The nitrogen atom in the piperidine ring is methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N-methyl group.
Chiral Resolution: The racemic mixture of N,1-dimethylpiperidin-3-amine is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Hydrochloride Formation: The ®-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in ®-N,1-dimethylpiperidin-3-amine hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-N,1-dimethylpiperidin-3-amine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
®-N,1-dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
®-N,1-dimethylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving neurotransmitter systems and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-N,1-dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
(S)-N,1-dimethylpiperidin-3-amine hydrochloride: The enantiomer of ®-N,1-dimethylpiperidin-3-amine hydrochloride with similar chemical properties but different biological activity.
N-methylpiperidine: A related compound with a similar piperidine ring structure but lacking the additional methyl group on the nitrogen atom.
N,N-dimethylpiperidine: A compound with two methyl groups on the nitrogen atom, similar to ®-N,1-dimethylpiperidin-3-amine hydrochloride but without the chiral center.
Uniqueness
®-N,1-dimethylpiperidin-3-amine hydrochloride is unique due to its chiral nature, which allows for specific interactions with chiral receptors or enzymes. This enantiomer-specific activity can lead to different pharmacological effects compared to its (S)-enantiomer or other related compounds.
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
(3R)-N,1-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-7-4-3-5-9(2)6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
CYSVWZLLQNBNKV-OGFXRTJISA-N |
Isomeric SMILES |
CN[C@@H]1CCCN(C1)C.Cl |
Canonical SMILES |
CNC1CCCN(C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



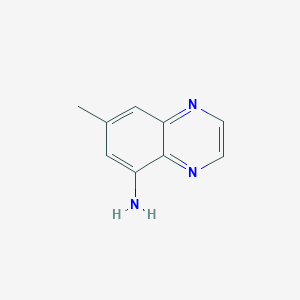

![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)

![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)
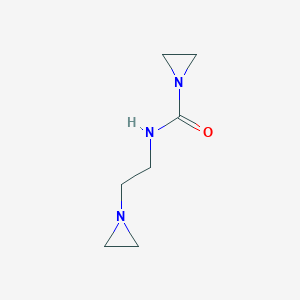
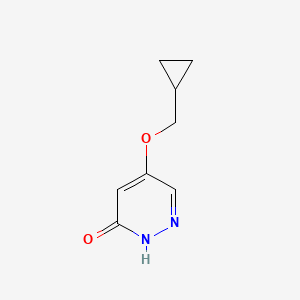
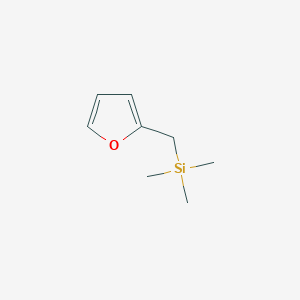
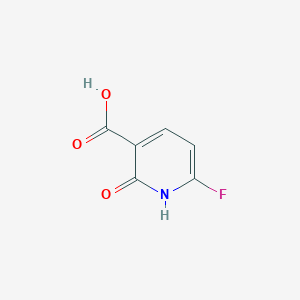
![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
